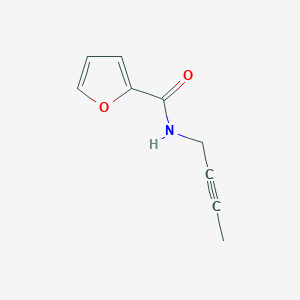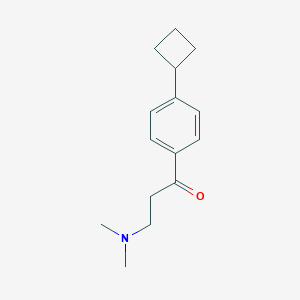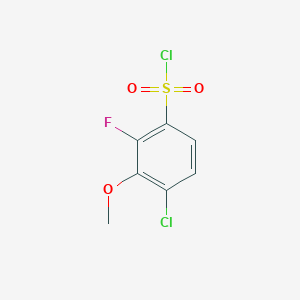
4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
Pharmaceutical Applications of Chloro-Containing Molecules
- Field : Medicinal Chemistry
- Application Summary : Chlorinated compounds are promising for use in medicinal chemistry. More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .
- Methods of Application : The review describes the recent advances in the synthesis of chlorine containing heterocyclic compounds as diverse biological agents and drugs in the pharmaceutical industries .
- Results or Outcomes : The application of chlorine in medicinal chemistry is one of the fastest growing hot areas in chemistry as its fascinating and instructive role of halogens distribution in the field of drug development .
-
Environmental Monitoring with Fluorescent Polymers
- Field : Environmental Science
- Application Summary : This study introduces the synthesis and application of three naphthalimide-based compounds with significant fluorescent and solvatochromic behaviour for the detection of mercury ions, with an inherent associated antibacterial activity, creating a dual-functionality material .
- Methods of Application : The incorporation of these compounds into polymers, such as polyvinyl chloride (PVC), poly (methyl methacrylate-co-methacrylic acid) (PUMA), and starch, allowed for the development of solid-support sensors/surfaces with a strong antibacterial profile .
- Results or Outcomes : The C2-doped starch biopolymer allowed for the detection of Hg2+ ions at concentrations as low as 2 ppm in an aqueous environment through a rapid, on-site evaluation without the need for sample treatment .
-
Synthetic Approaches and Pharmaceutical Applications of Chloro-Containing Molecules
- Field : Drug Discovery
- Application Summary : Chlorinated compounds are promising for use in drug discovery. More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .
- Methods of Application : The review describes the recent advances in the synthesis of chlorine containing heterocyclic compounds as diverse biological agents and drugs in the pharmaceutical industries .
- Results or Outcomes : The application of chlorine in medicinal chemistry is one of the fastest growing hot areas in chemistry as its fascinating and instructive role of halogens distribution in the field of drug development .
-
Sulfonyl Fluorides in Synthetic Methods Development
- Field : Organic Chemistry
- Application Summary : Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported. Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists .
- Methods of Application : New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
- Results or Outcomes : Selectively manipulating molecules that already contain a sulfonyl fluoride group has also proved to be a popular tactic, with metal-catalysed processes again at the fore .
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application Summary : The number of applications for fluorinated organic chemicals continues to grow, making the development of such compounds an increasingly important research topic .
- Methods of Application : The synthesis and application of trifluoromethylpyridines is a key area of focus .
- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
-
Bactericidal Effects of Sulfonyl Fluoride-Substituted Benzoic Acids
- Field : Biochemistry
- Application Summary : Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 .
- Methods of Application : The report notes the discovery of the bactericidal effects of sulfonyl fluoride-substituted benzoic acids towards Bacillus subtilis and lactic acid bacteria .
- Results or Outcomes : Despite these early, encouraging reports regarding the use of sulfonyl fluorides in biochemistry, these molecules did not attract notable interest from organic chemists .
Propriétés
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-7-4(8)2-3-5(6(7)10)14(9,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODDOHBILDLMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



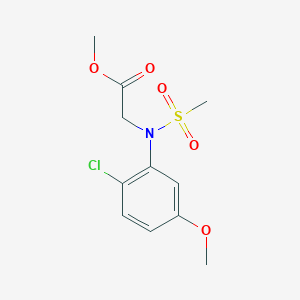
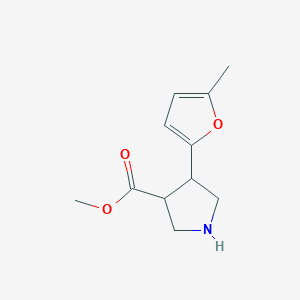
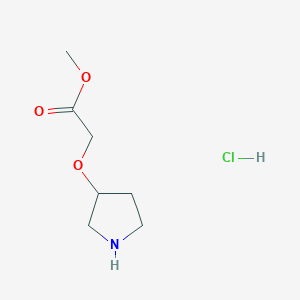
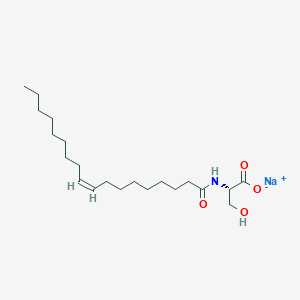
![Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate](/img/structure/B1459485.png)
![5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine](/img/structure/B1459486.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)
propylamine](/img/structure/B1459488.png)
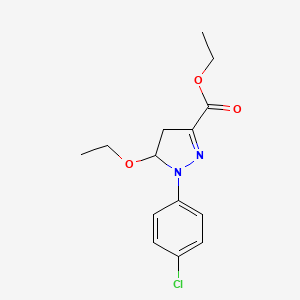
![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)

![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)
